Methyl 2-(4-fluorophenyl)acetate
CAS No.: 34837-84-8
Cat. No.: VC3717709
Molecular Formula: C9H9FO2
Molecular Weight: 168.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34837-84-8 |
---|---|
Molecular Formula | C9H9FO2 |
Molecular Weight | 168.16 g/mol |
IUPAC Name | methyl 2-(4-fluorophenyl)acetate |
Standard InChI | InChI=1S/C9H9FO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
Standard InChI Key | AJPPKGMEHMXPMC-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=CC=C(C=C1)F |
Canonical SMILES | COC(=O)CC1=CC=C(C=C1)F |
Introduction
Physical and Chemical Properties
Methyl 2-(4-fluorophenyl)acetate possesses distinct physical and chemical characteristics that define its behavior in different environments and reactions. These properties have been documented in chemical databases and are essential for understanding its handling requirements and potential applications.
Fundamental Properties
The basic physical and chemical properties of methyl 2-(4-fluorophenyl)acetate are summarized in Table 1 below:
Property | Value |
---|---|
CAS Number | 34837-84-8 |
Molecular Formula | C₉H₉FO₂ |
Molecular Weight | 168.165 g/mol |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 211.0±15.0 °C at 760 mmHg |
Flash Point | 79.4±15.3 °C |
Melting Point | Not Available |
Chemical Reactivity
The chemical reactivity of methyl 2-(4-fluorophenyl)acetate is primarily determined by its functional groups. The methyl ester group is susceptible to nucleophilic attack, making it amenable to hydrolysis, transesterification, reduction, and amidation reactions. These transformation possibilities increase the compound's utility as a synthetic intermediate in organic chemistry.
The presence of the fluorine atom at the para position of the phenyl ring influences the electronic properties of the aromatic system. Fluorine, being highly electronegative, withdraws electron density through inductive effects while potentially contributing electron density through resonance effects. This electronic influence can affect the reactivity of both the aromatic ring and the adjacent methylene group, potentially facilitating certain transformations while inhibiting others.
Related Compounds
Several structurally related compounds to methyl 2-(4-fluorophenyl)acetate appear in the search results, providing context for understanding the broader chemical family.
Methyl 2-amino-2-(4-fluorophenyl)acetate
Methyl 2-amino-2-(4-fluorophenyl)acetate (and its hydrochloride salt) represents an important structural analog with an amino group at the alpha position to the ester functionality. This compound has the following properties:
The presence of the alpha-amino group significantly alters the reactivity profile compared to methyl 2-(4-fluorophenyl)acetate, making it particularly valuable in amino acid and peptide chemistry. This compound can exist in both racemic and enantiomerically pure forms, with the (S)-enantiomer (CAS: 170902-74-6) specifically mentioned in the search results .
Methyl 2-(2-chloro-4-fluorophenyl)acetate
Another related compound is methyl 2-(2-chloro-4-fluorophenyl)acetate, which contains both chlorine and fluorine substituents on the aromatic ring. This dihalogenated derivative likely exhibits different electronic properties and reactivity patterns compared to the mono-fluorinated methyl 2-(4-fluorophenyl)acetate. The search results mention this compound in the context of research related to G protein-coupled receptors (GPCRs) for treatment of CNS disorders , suggesting potential pharmaceutical applications.
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